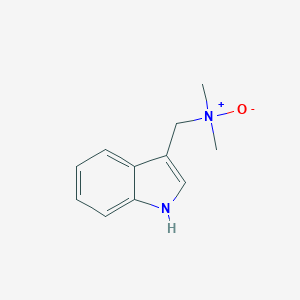

格拉明,N-氧化物

描述

Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is a natural indole alkaloid . It was initially isolated from Arundo donax L. and usually plays a defensive role in plants against herbivores . This alkaloid has been isolated from various raw plants, particularly barley, and it could act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Gramine has attracted much attention due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, antitumor, and insecticidal activities .

Molecular Structure Analysis

Gramine is an indole alkaloid . Some molecules similar in structure to gramine, such as sumatriptan and rizatriptan, have been approved for clinical trials or for use in clinical practice .Chemical Reactions Analysis

Gramine-based molecules have been the subject of research advances since their discovery . Key information on their extraction and separation, chemical synthesis, and diverse biological activities have been provided .Physical And Chemical Properties Analysis

Gramine is a highly polar molecule with excellent water solubility and very poor solubility in most organic solvents . It is a weak base with a pKb of around 4.5 that forms cationic hydroxylamines upon protonation at a pH below its pKb .科学研究应用

合成和化学应用

格拉明,N-氧化物在各种化合物的合成中显示出潜力。 Chernikova, Spirikhin, & Yunusov (2017) 的一项研究详细介绍了使用格拉明 N-氧化物合成 N-1 Skatyl 衍生物。该过程包括将格拉明 N-氧化物转化为格拉明,然后在进一步的化学反应中使用。该合成突出了格拉明 N-氧化物在化学合成中的作用及其在制药和其他行业中的潜在应用。

抗菌和防污性能

格拉明,包括其 N-氧化物形式,表现出显着的抗菌性能。在 Feng, Li, & Yu (2018) 的一项研究中,合成了含有格拉明基团的新型酰胺基化合物并测试了它们的抗菌活性。研究结果显示对大肠杆菌和金黄色葡萄球菌等细菌具有很高的有效性。此外,这些化合物显示出比传统防污剂更优异的防污性能,表明它们在开发环保防污涂料方面的潜力。

藻华控制

Hong, Hu, Xie, Sakoda, Sagehashi, & Li (2009) 的一项研究探索了使用格拉明作为藻类杀灭剂来控制藻华,特别是针对蓝藻微囊藻。该研究表明,格拉明有效抑制了这种蓝藻的生长,表明其作为一种管理水生环境中有害藻华的天然有效方法的潜力。

农业应用

Zúñiga & Corcuera (1986) 的研究调查了格拉明在保护大麦幼苗免受蚜虫侵害中的作用。研究发现大麦品种中的格拉明含量与对蚜虫 Rhopalosiphum padi 的抗性相关,表明其在植物防御中的重要性以及在开发抗虫作物品种中的潜在用途。

生物医学研究

格拉明,包括其 N-氧化物变体,也已在生物医学研究中得到探索。在 Ramu, Kathiresan, Ramadoss, Nallu, Kaliyan, & Azamuthu (2018) 的一项研究中,发现格拉明可以减轻口腔癌变中 EGFR 介导的炎症和细胞增殖。这表明其在开发癌症和其他炎症和细胞增殖起关键作用的疾病的治疗方法中的潜力。

作用机制

Gramine possesses effective antioxidant potential and can regulate oxidative stress and damages associated with it . Treating cells with gramine suppressed oxidative stress and inflammatory enzymes, whereas antioxidant enzymes were enhanced . SOD and CAT mRNA levels were overexpressed and COX-2 mRNA levels were decreased in the treated groups .

未来方向

Gramine has attracted significant attention in both academic and industrial circles because of its potential and diverse biological activities . This comprehensive and critical review will serve as a guide for developing more drug candidates based on gramine skeletons . Further in vivo and molecular studies are needed to identify the mechanism of action .

属性

IUPAC Name |

1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUNMFJGWZLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1=CNC2=CC=CC=C21)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938086 | |

| Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-03-0 | |

| Record name | GRAMINE, N-OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

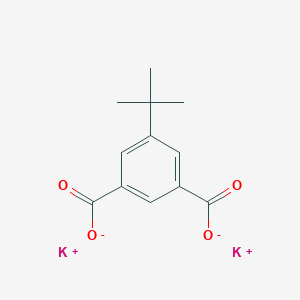

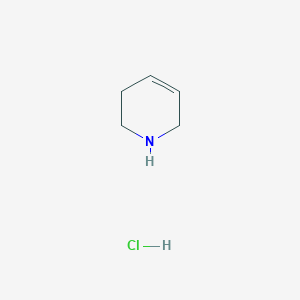

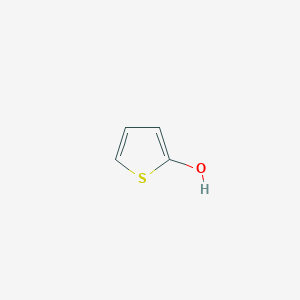

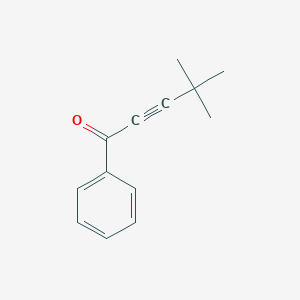

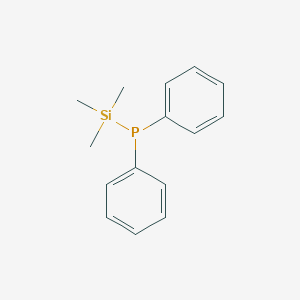

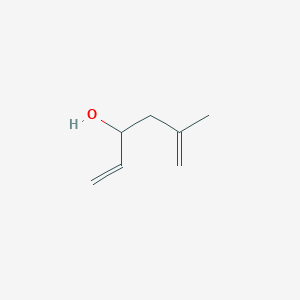

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

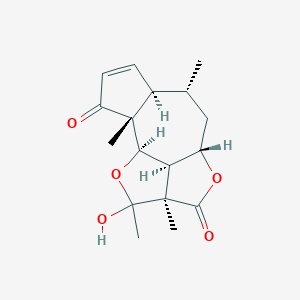

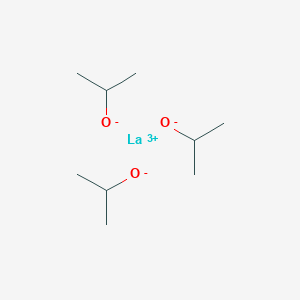

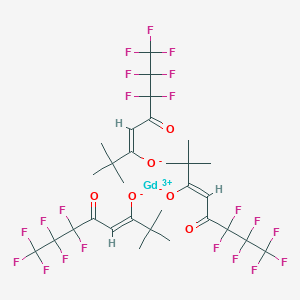

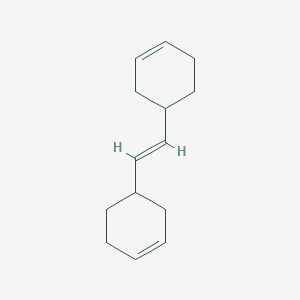

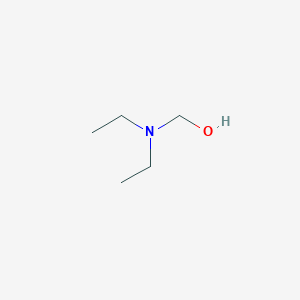

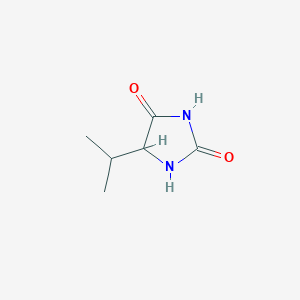

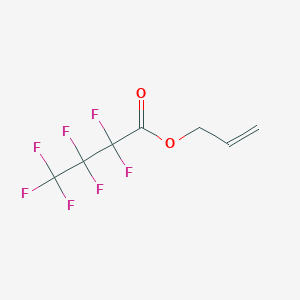

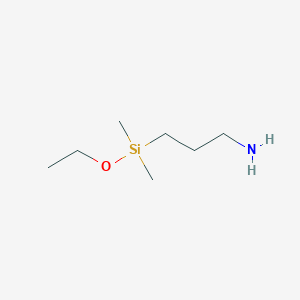

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。